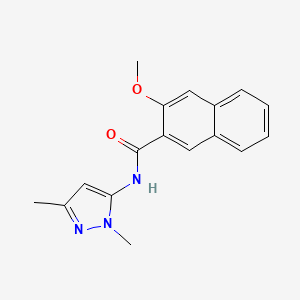
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide (NMPNC) is an organic compound that has been studied for its potential applications in scientific research. NMPNC is a heterocyclic amine compound that has a pyrazole ring and an amide group attached to a naphthalene ring. It has been used as a ligand in various studies, and has been studied for its potential as an inhibitor of enzymes, as well as its ability to interact with proteins.
科学的研究の応用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide has been used in a variety of scientific research applications. It has been used as a ligand in various studies, and has been studied for its potential as an inhibitor of enzymes, as well as its ability to interact with proteins. This compound has also been used in studies of drug binding and drug delivery, as well as in studies of protein-protein interactions and cell signaling.
作用機序
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide is not fully understood. It is believed that this compound binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. It is also believed that this compound binds to proteins and enzymes through electrostatic interactions. Additionally, this compound has been found to interact with proteins and enzymes through covalent bonding, as well as through non-covalent interactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been found to inhibit the activity of proteins such as the transcription factor NF-κB and the enzyme acetylcholinesterase. This compound has also been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
The use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide in laboratory experiments has a number of advantages and limitations. One of the major advantages of using this compound is its ability to bind to proteins and enzymes with high affinity and specificity. Additionally, this compound is relatively stable, and can be stored for long periods of time. However, one of the major limitations of using this compound is its relatively low solubility in water, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for research involving N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide. One of the most promising areas of research is the development of new and improved methods for synthesizing this compound. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential applications in drug delivery and drug binding. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential to interact with proteins and enzymes. Finally, further research could be conducted on the potential toxicity of this compound, as well as its potential to interact with other compounds or drugs.
合成法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of a naphthalene-2-carboxylic acid and a 1,3-dimethyl-1H-pyrazol-5-yl amine. This reaction is typically conducted in the presence of a catalyst such as palladium or copper, and yields the desired product in high yields. Other methods of synthesis include the use of an N-alkylation reaction, as well as the use of a condensation reaction between an amine and a carboxylic acid.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-8-16(20(2)19-11)18-17(21)14-9-12-6-4-5-7-13(12)10-15(14)22-3/h4-10H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMFVIJDXJDFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


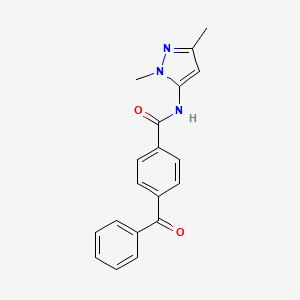

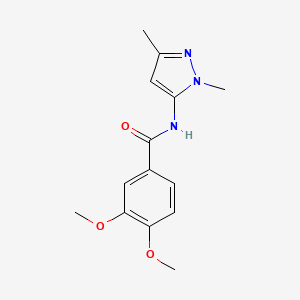
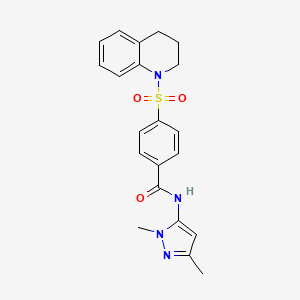
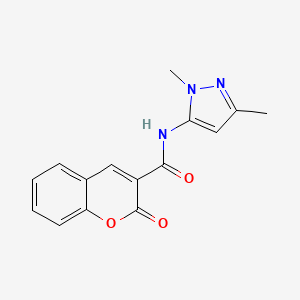
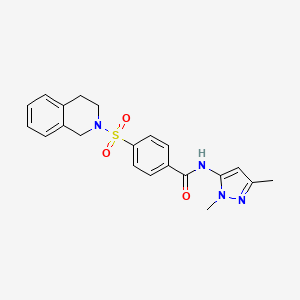

![4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529683.png)
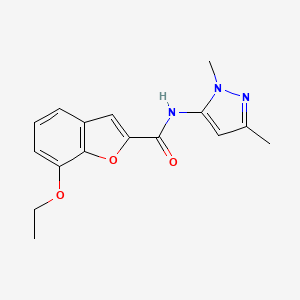
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B6529703.png)
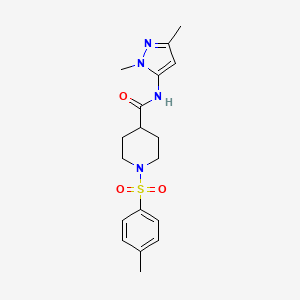
![methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6529717.png)
![4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B6529722.png)